Product packaging for Methyl 4-methoxycinnamate(Cat. No.:CAS No. 3901-07-3)

Methyl 4-methoxycinnamate

Cat. No.: B1205502
CAS No.: 3901-07-3
M. Wt: 192.21 g/mol
InChI Key: VEZIKIAGFYZTCI-VMPITWQZSA-N
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Description

Significance of Cinnamate (B1238496) Esters in Chemical and Biological Systems

Cinnamate esters, the class of compounds to which methyl 4-methoxycinnamate belongs, are derivatives of cinnamic acid and are widely distributed in the plant kingdom. researchgate.net These compounds are of great interest due to their diverse biological activities, which include antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netnih.govplos.org Their versatile nature has led to their study in medicinal chemistry, food science, and materials science. nih.govnih.gov In organic synthesis, cinnamate esters are valuable intermediates and building blocks for more complex molecules. thieme-connect.com The arrangement of substituents on the phenyl ring and the nature of the alcohol component in the ester group significantly influence their biological and chemical properties. nih.govplos.org

Overview of this compound as a Research Target

This compound, specifically, is a focus of research due to its notable applications, particularly as a UV filter. ontosight.aievitachem.com Its ability to absorb UV-B radiation makes it a model compound for studying photoprotection mechanisms and the dynamics of excited states. rsc.org Researchers are investigating its potential in preventing skin damage from sun exposure. Beyond its photoprotective qualities, it is also explored for its potential anti-inflammatory and antioxidant effects. evitachem.com

Historical Context of this compound Investigations

The investigation of cinnamate esters dates back to early organic chemistry. The Knoevenagel condensation, a reaction developed in 1896, provided a method for synthesizing cinnamic acids, the precursors to their esters. umich.edu The Claisen condensation has also been a historical method for preparing cinnamate esters. orgsyn.org

Early synthetic methods for this compound involved the esterification of 4-methoxycinnamic acid with methanol (B129727) in the presence of an acid catalyst like sulfuric acid. prepchem.com Over the years, more advanced synthetic techniques have been developed. For instance, the Heck reaction, a palladium-catalyzed cross-coupling reaction, has been utilized for the synthesis of this compound. evitachem.com More recently, research has focused on developing more efficient and environmentally friendly synthetic routes, such as continuous-flow Heck reactions in supercritical carbon dioxide and electro-organic synthesis. evitachem.com These advancements reflect the ongoing interest in this compound and the broader class of cinnamate esters.

Research Findings on this compound

The following table summarizes key research findings related to the synthesis and properties of this compound.

Research AreaKey Findings
Synthesis Can be synthesized via Fischer esterification of 4-methoxycinnamic acid with methanol. prepchem.com The Heck reaction provides an alternative route. evitachem.com Continuous-flow Heck reactions in supercritical CO₂ have achieved high yields.
UV Absorption Exhibits a maximum absorbance at approximately 311 nm, which falls within the UV-B range, making it an effective UV filter. quizlet.com
Photostability Shows higher photostability compared to some other UV filters like EHMC.
Biological Activity Investigated for its antimicrobial, anti-inflammatory, and antioxidant properties. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B1205502 Methyl 4-methoxycinnamate CAS No. 3901-07-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZIKIAGFYZTCI-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Methyl trans-p-methoxycinnamate
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CAS No.

3901-07-3, 832-01-9
Record name Methyl trans-4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl 4-methoxycinnamate
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Record name Methyl p-methoxycinnamate
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Record name Methyl (E)-p-methoxycinnamate
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Record name METHYL 4-METHOXYCINNAMATE
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Record name Methyl trans-p-methoxycinnamate
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Melting Point

94 - 95 °C
Record name Methyl trans-p-methoxycinnamate
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Synthetic Methodologies and Reaction Pathways of Methyl 4 Methoxycinnamate

Established Synthetic Routes for Methyl 4-methoxycinnamate

The Heck reaction stands as a cornerstone for the synthesis of this compound. springernature.com It typically involves the reaction of an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole, with methyl acrylate (B77674) in the presence of a palladium catalyst and a base. beilstein-journals.orgresearchgate.net While traditional methods have proven effective, recent research has emphasized the development of more sustainable and efficient processes, including the use of heterogeneous catalysts and continuous-flow systems. springernature.comcdnsciencepub.comresearchgate.net

Heck Reaction Applications in this compound Synthesis

The Mizoroki-Heck reaction is a fundamental tool for creating the carbon-carbon double bond in cinnamate (B1238496) esters like this compound. springernature.comnih.gov The reaction couples aryl halides or triflates with alkenes, catalyzed by palladium complexes. mdpi.com For the synthesis of this compound, this involves reacting an activated aryl species, typically 4-iodoanisole, with methyl acrylate. beilstein-journals.orgresearchgate.net

Continuous-flow chemistry has emerged as a significant advancement for the Heck reaction, offering improved heat and mass transfer, which leads to better reaction control and efficiency compared to traditional batch processing. numberanalytics.comacs.orggoflow.at This methodology is particularly advantageous for industrial-scale production due to its potential for easy scale-up and integration with other processes. numberanalytics.comacs.org

The choice of catalyst is crucial for the success of the Heck reaction. Palladium-based catalysts are the most common, with various forms being utilized, including palladium acetate (B1210297) and palladium on carbon. cdnsciencepub.commdpi.com In continuous-flow systems, heterogeneous catalysts, such as palladium supported on silica (B1680970) (Pd/SiO₂), are often preferred. beilstein-journals.orgresearchgate.net These supported catalysts simplify product purification and allow for catalyst recycling, enhancing the sustainability of the process. cdnsciencepub.comresearchgate.net For instance, a 2% Pd/SiO₂ catalyst has been effectively used in the continuous-flow synthesis of this compound. beilstein-journals.orgnih.gov The absence of phosphine (B1218219) ligands in some systems further simplifies the work-up procedure. beilstein-journals.orgresearchgate.net The development of catalysts with high turnover numbers (TON) is an active area of research to improve efficiency and reduce costs associated with the precious metal catalyst. springernature.com

Table 1: Comparison of Palladium Catalysts in Heck Reactions

Catalyst TypeSupportLigandKey Advantages
Homogeneous-Triphenylphosphine, N-heterocyclic carbenesHigh activity and selectivity
HeterogeneousSilica (SiO₂), Carbon, Metal-Organic Frameworks (MOFs)Often ligandlessEase of separation, reusability, simplified purification

Supercritical carbon dioxide (scCO₂) has gained attention as an environmentally friendly alternative to conventional organic solvents for the Heck reaction. tandfonline.compublish.csiro.au It is non-toxic, non-flammable, and its properties can be tuned by adjusting temperature and pressure. tandfonline.com The use of scCO₂ as a solvent in continuous-flow systems has been demonstrated for the synthesis of this compound. beilstein-journals.org In some cases, co-solvents like methanol (B129727) or THF are used as modifiers to enhance solubility and reaction rates. beilstein-journals.orgresearchgate.net The use of scCO₂ can also simplify the separation of products from the catalyst. tandfonline.comtandfonline.com

Table 2: Properties of Supercritical Carbon Dioxide as a Reaction Solvent

PropertyDescription
Critical Temperature31.1 °C
Critical Pressure7.38 MPa
AdvantagesNon-toxic, non-flammable, tunable solvent properties, ease of separation

The optimization of substrate ratios and reaction parameters is critical for achieving high conversion and selectivity in the continuous-flow synthesis of this compound. In a typical reaction, 4-iodoanisole is reacted with methyl acrylate. beilstein-journals.org A molar ratio of 1:2 for 4-iodoanisole to methyl acrylate has been used effectively. The base, such as N,N-diisopropylethylamine (DIPEA), is chosen for its solubility in the reaction medium. beilstein-journals.orgresearchgate.net

Key reaction parameters that are controlled in a continuous-flow system include temperature, pressure, and flow rate, which collectively determine the residence time. For the synthesis of this compound in scCO₂, a temperature of 155°C and a pressure of 200 bar have been shown to be effective, achieving high conversion. beilstein-journals.orgnih.gov The total flow rate influences the residence time of the reactants in the catalytic reactor, with a rate of 0.12 mL/min resulting in a residence time of 5.2 minutes in one study.

Table 3: Optimized Reaction Parameters for Continuous-Flow Synthesis

ParameterValueReference
Substrates4-Iodoanisole and Methyl Acrylate beilstein-journals.org
Substrate Molar Ratio1:2 (4-Iodoanisole:Methyl Acrylate)
BaseN,N-diisopropylethylamine (DIPEA) beilstein-journals.orgresearchgate.net
Temperature155°C beilstein-journals.orgnih.gov
Pressure200 bar beilstein-journals.orgnih.gov
Total Flow Rate0.12 mL/min
Residence Time5.2 minutes
Electro-Organic Approaches to Cinnamate Synthesis

Emerging electro-organic methods offer a greener and more efficient pathway for synthesizing cinnamate derivatives. evitachem.comsmolecule.comresearchgate.net These approaches often utilize electrochemical cells to facilitate reactions, minimizing the need for chemical oxidants and enhancing atom economy. One such method involves the Heck reaction, where an aryl halide and an olefin are coupled. evitachem.com For instance, the electrochemical synthesis of methyl cinnamate derivatives has been demonstrated using bromobenzene (B47551) and methyl acrylate as substrates in a two-electrode setup. evitachem.com This method boasts high selectivity and efficiency, leading to significant product yields. evitachem.com

Recent advancements have also explored electrochemical Heck reactions under galvanostatic conditions, which further reduces reliance on traditional palladium catalysts. While specific yield data for this compound using this exact method is not detailed in the provided sources, the general approach shows promise for minimizing metal waste and operates under ambient conditions. Another electro-organic technique is the cathodic hydrodimerization of cinnamate esters, which proceeds through coupling and intramolecular condensation. rsc.orgrsc.org

Esterification of 4-Methoxycinnamic Acid with Methanol

The direct esterification of 4-methoxycinnamic acid with methanol is a well-established and widely used method for producing this compound. evitachem.comnih.govchemicalbook.com This reaction, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid or p-toluenesulfonic acid. scispace.com

The process involves the protonation of the carboxylic acid, which makes it more susceptible to nucleophilic attack by methanol. Subsequent dehydration yields the final ester product. smolecule.com To drive the reaction equilibrium towards the product, an excess of methanol is often used, or water is removed from the reaction mixture. Yields for this method are generally high, often ranging from 80% to 90%.

Alternative esterification protocols have been developed to improve reaction conditions. For instance, using cesium carbonate and an alkyl iodide in N,N-dimethylformamide (DMF) allows the reaction to proceed efficiently. chegg.comchegg.com Enzymatic esterification, employing lipases, presents a green alternative that operates under mild conditions and offers high selectivity. smolecule.comscielo.org.co

Table 1: Comparison of Esterification Methods for this compound Synthesis

Method Catalyst/Reagents Temperature Typical Yield Reference
Fischer Esterification Sulfuric Acid Reflux (60-80°C) 80-90%
Cesium Salt Method Cesium Carbonate, Iodoethane Not Specified Not Specified chegg.comchegg.com
Enzymatic Esterification Lipase (B570770) 40-45°C ~70% smolecule.com

Wittig Reactions in this compound Synthesis

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide a versatile route to this compound, particularly for establishing the carbon-carbon double bond with stereoselectivity. wpmucdn.comchegg.comsci-hub.sewpmucdn.com

In a typical Wittig reaction, p-anisaldehyde is reacted with a phosphorus ylide, such as methyl (triphenylphosphoranylidene)acetate. A study reported a 77% yield for this reaction conducted in dichloromethane (B109758) at room temperature. An alternative approach utilizes silver carbonate as a mild base, which is beneficial for reactions involving base-sensitive substrates. nih.gov Using this method, this compound was synthesized with a 97% yield. nih.gov

The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) esters and often yields the (E)-isomer with high stereoselectivity. chegg.comstudylib.net This reaction can be carried out under aqueous conditions using a mild base like potassium carbonate, which aligns with the principles of green chemistry. chegg.comquizlet.com The HWE reaction between p-anisaldehyde and trimethyl phosphonoacetate in the presence of sodium methoxide (B1231860) is a common procedure. wpmucdn.com

Table 2: Wittig and HWE Reaction Conditions for this compound Synthesis

Reaction Type Reagents Solvent Yield Reference
Wittig p-Anisaldehyde, Methyl (triphenylphosphoranylidene)acetate Dichloromethane 77%
Wittig (Ag2CO3) p-Anisaldehyde, (Carbomethoxymethyl)triphenylphosphonium chloride, Silver Carbonate Acetonitrile 97% nih.gov
Horner-Wadsworth-Emmons p-Anisaldehyde, Trimethyl phosphonoacetate, Sodium Methoxide Methanol Not Specified wpmucdn.com

Chemical Transformations and Reactivity Profile

This compound exhibits a range of chemical reactivity, primarily centered around its ester functional group, the carbon-carbon double bond, and the methoxy (B1213986) group on the aromatic ring.

Oxidation Reactions and Product Formation (e.g., 4-methoxycinnamic acid)

The ester group of this compound can be hydrolyzed under appropriate conditions to yield 4-methoxycinnamic acid. evitachem.com This transformation is essentially the reverse of the esterification process. Furthermore, the methoxy group itself can be oxidized to a carboxyl group, also resulting in the formation of 4-methoxycinnamic acid. Common oxidizing agents used for such transformations include potassium permanganate (B83412) and chromium trioxide. evitachem.com Additionally, the photodegradation of this compound in the presence of reactive oxygen species can lead to the formation of 4-methoxycinnamic acid. researchgate.net

Anodic oxidation of this compound in a methanolic solution can lead to methoxylation at both the aromatic ring and the side chain. scispace.com

Reduction Reactions and Product Formation (e.g., 4-methoxyphenylpropanol)

The reduction of this compound can target either the carbon-carbon double bond or the ester carbonyl group, or both simultaneously. The use of reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can convert the ester to the corresponding alcohol. evitachem.com

A notable reduction method is the Bouveault-Blanc reduction, which uses sodium metal in ethanol. This reaction has been shown to reduce both the double bond and the ester functionality of this compound, yielding 3-(4-methoxyphenyl)propanol with a high yield of 98%. stackexchange.com This demonstrates a powerful method for the complete reduction of the unsaturated ester.

Substitution Reactions Involving the Methoxy Group

The methoxy group on the aromatic ring of this compound can undergo substitution reactions, although this is generally less common than reactions at the ester or alkene functionalities. Nucleophilic aromatic substitution can replace the methoxy group with other functional groups under specific acidic or basic conditions. evitachem.com

A key transformation involving the methoxy group is its cleavage, or demethylation, to yield a hydroxyl group. For example, treatment of a related dihydrocoumarin (B191007) with boron tribromide resulted in the cleavage of a methoxy group. googleapis.com In biological systems, O-demethylation of 4-methoxycinnamic acid has been observed, indicating that enzymatic processes can also facilitate this transformation. nih.govresearchgate.net

Photodynamics and Photobiological Mechanisms of Methyl 4 Methoxycinnamate

UV Absorption Properties and Chromophore Analysis

The photoprotective effect of Methyl 4-methoxycinnamate stems from its capacity to absorb UV radiation. This process is governed by the presence of specific molecular groups known as chromophores.

Role of C=C and C=O Chromophore Groups

The primary chromophores in the this compound molecule are the carbon-carbon double bond (C=C) within the propenyl group and the carbon-oxygen double bond (C=O) of the ester group. These groups, along with the phenyl ring, form a conjugated system characterized by delocalized π-electrons. evitachem.com This extended conjugation is crucial for two main reasons: it shifts the molecule's absorption spectrum into the UV-B region, and it creates several closely spaced excited states that facilitate the dissipation of absorbed energy through non-radiative pathways. ias.ac.in The absorption of UV photons excites these loosely held electrons to higher energy levels, initiating the photodynamic processes.

Excited State Dynamics and Energy Dissipation

Upon absorbing UV-B radiation, this compound is promoted to an electronically excited state, specifically the S₁ (1¹ππ*) state. rsc.org The subsequent relaxation and dissipation of this excess energy are complex and involve multiple pathways that are highly dependent on the molecular environment. rsc.orgacs.org

In the gas phase, the primary deactivation process involves three time constants, with the initial step being an internal conversion from the bright ¹ππ* state to a dark ¹nπ* state. rsc.orgroyalsocietypublishing.org This transition, however, can be a bottleneck, slowing down the immediate return to the ground state and potentially leading to unwanted photochemical reactions. acs.orgnih.gov Studies have shown that this process can be significantly influenced by the surrounding environment. For instance, the presence of a single water molecule can reverse the ordering of the nπ* and ππ* states, thereby removing this bottleneck and promoting a more efficient and ultrafast decay back to the ground state. nih.govfrontiersin.org This highlights the critical role of the microenvironment in the photoprotective efficiency of the molecule. nih.gov

The energy dissipation process ultimately converts the absorbed UV radiation into harmless thermal energy. evitachem.comresearchgate.net However, if the excited state is long-lived, it can lead to other processes such as photoisomerization or the formation of reactive species. acs.orgroyalsocietypublishing.org

Photoisomerization Studies (Trans-Cis Isomerization)

A key relaxation mechanism for this compound following UV excitation is photoisomerization, specifically the conversion from the trans (E) isomer to the cis (Z) isomer. tandfonline.comrsc.org This process plays a significant role in the dissipation of absorbed UV energy. rsc.org

Mechanisms of Isomerization in Gas and Solution Phases

The mechanism of trans-cis isomerization differs between the gas and solution phases. In the gas phase, upon excitation to the ¹ππ* state, the molecule can undergo a non-radiative decay to a triplet state (¹³ππ), which then leads to isomerization. researchgate.nettandfonline.com This pathway is described as: 1¹ππ → 1¹nπ* → 1³ππ* → S₀ (trans or cis). tandfonline.com

In solution, an efficient trans-cis isomerization occurs, but the pathway can be different. tandfonline.com Studies in cyclohexane (B81311) have shown that isomerization is preserved, and evidence suggests that a direct trans-1¹ππ* → cis-S₀ route may also be active, occurring on a picosecond timescale. tandfonline.comresearchgate.net

Influence of Solvent Environment on Photodynamics

The solvent environment has a profound impact on the photodynamics and isomerization of this compound. rsc.orgtandfonline.com In non-polar solvents like cyclohexane, the molecule exhibits different excited-state lifetimes compared to polar solvents like methanol (B129727). rsc.org For instance, the time constant for interconversion between isomers is longer in cyclohexane (~10 ps) compared to related molecules. rsc.org

Furthermore, the presence of a polar solvent can alter the energy levels of the excited states. royalsocietypublishing.org Polar environments can destabilize ¹nπ* states while stabilizing ¹ππ* states, increasing the energy gap between them and potentially inhibiting internal conversion pathways that are active in the gas phase. royalsocietypublishing.org This solvent-induced reordering of electronic states can favor E/Z isomerization as the dominant relaxation mechanism. royalsocietypublishing.org For example, ¹H NMR studies have shown different yields of the Z-isomer in cyclohexane (~15%) versus methanol (~23%) after irradiation. rsc.org

Triplet State Involvement in Non-radiative Decay

The involvement of triplet states is a crucial aspect of the non-radiative decay of this compound, particularly in the gas phase. researchgate.nettandfonline.com After initial excitation, the molecule can transition from the singlet excited state (S₁) to a triplet state (T₁) via intersystem crossing (ISC). royalsocietypublishing.orgacs.org

Studies have proposed that multistep intersystem crossing occurs from the bright S₁ (¹ππ) state to the lowest triplet T₁ (³ππ) state. acs.org This can happen through two competing pathways: a stepwise process following internal conversion to the dark ¹nπ* state, or a direct ISC from the S₁ to the T₂ state. acs.org These processes, occurring on a picosecond timescale, lead to a torsion of the C=C double bond in the T₁ state, which has a lifetime of approximately 20 nanoseconds. rsc.orgacs.org This triplet-mediated pathway is considered an indispensable part of the photoprotective mechanism. acs.org The involvement of these triplet states provides a pathway for the molecule to return to the ground state in either the trans or cis form. rsc.org

Photostability Investigations

The photostability of a UV-filtering compound is a critical parameter, determining its efficacy and longevity in protecting against ultraviolet radiation. For this compound, a molecule designed to absorb UVB radiation, understanding its behavior upon exposure to light is essential. Investigations into its photostability reveal complex mechanisms, including isomerization and potential degradation pathways, which are often evaluated in comparison to other structurally similar compounds.

The photostability of this compound (M4MC) is best understood when compared with other cinnamate (B1238496) derivatives that share its core structure but differ in their substituent groups. These comparisons provide insight into how molecular structure influences the response to UV radiation.

Research indicates that this compound exhibits higher photostability than the widely used sunscreen agent 2-Ethylhexyl 4-methoxycinnamate (EHMC). The primary reason for this enhanced stability is attributed to the absence of reactive ethylhexyl groups in M4MC. While both compounds can undergo photodegradation, the pathways and products differ. For instance, EHMC is known to degrade in the presence of reactive oxygen species, forming byproducts such as 4-methoxycinnamic acid. arxiv.org Upon irradiation, EHMC can also undergo trans-cis isomerization, which results in a loss of its UV absorption capacity. arxiv.orgsemanticscholar.org

Studies on methyl cinnamate (MC), the parent compound lacking the methoxy (B1213986) group, show that it undergoes trans-cis photoisomerization upon UV irradiation. tandfonline.com However, prolonged exposure (longer than 30 minutes) can lead to further dissociation, which raises concerns about its long-term photoprotective capabilities. tandfonline.com

The position of substituents on the cinnamate structure also plays a crucial role in photostability. Theoretical and experimental studies on various substituted cinnamates (including hydroxy, nitro, and fluoro derivatives) have shown that para-substituted derivatives, such as this compound, tend to exhibit higher photostability. nih.gov Unlike ortho and meta derivatives, which may have an energy barrier in the excited state leading to fluorescence, para derivatives typically show efficient non-radiative decay, a process that dissipates absorbed UV energy without leading to chemical breakdown. nih.gov

The nature of the ester group is another significant factor. While this compound is a methyl ester, other derivatives like Ethyl 4-methoxycinnamate and t-Butyl 4-methoxycinnamate exist. The increased steric hindrance of the tert-butyl group, for example, may influence its stability and reaction rates compared to the smaller methyl or ethyl esters.

The table below summarizes the comparative photostability and related properties of this compound and other relevant compounds based on available research findings.

Table 1: Comparative Photostability and Properties of Cinnamate Derivatives

Compound NameChemical StructureKey Photostability FindingsUV λmax (nm)Reference(s)
This compound (M4MC) C₁₁H₁₂O₃Exhibits higher photostability than EHMC. Undergoes efficient trans-cis isomerization as a primary relaxation mechanism. tandfonline.comresearchgate.net~290 tandfonline.com
2-Ethylhexyl 4-methoxycinnamate (EHMC or Octinoxate) C₁₈H₂₆O₃Undergoes photodegradation, especially in the presence of reactive oxygen species. arxiv.org Trans-cis isomerization upon irradiation leads to loss of UV absorption. semanticscholar.org~310 arxiv.orgsemanticscholar.org
Methyl Cinnamate (MC) C₁₀H₁₀O₂Undergoes trans-cis photoisomerization. tandfonline.com Further dissociation can occur with prolonged irradiation (>30 min). tandfonline.comNot specified tandfonline.com
Ethyl 4-methoxycinnamate C₁₂H₁₄O₃More prevalent in some plant extracts than the methyl ester. Used as a point of comparison for M4MC.Not specified
Methyl 4-chlorocinnamate C₁₀H₉ClO₂Compared with M4MC for physicochemical properties. ~280
para-Hydroxy Cinnamic Acid Derivatives VariesThe para-hydroxy derivative is noted as an excellent UV absorber with high photostability and less emission compared to ortho and meta isomers. nih.govNot specified nih.gov

Biological Activities and Molecular Mechanisms of Methyl 4 Methoxycinnamate

Antioxidant Properties

Research suggests that Methyl 4-methoxycinnamate possesses antioxidant capabilities, which contribute to its potential health benefits by mitigating oxidative stress. smolecule.com

This compound has been studied for its potential free radical scavenging properties. smolecule.com The antioxidant activity of compounds like this compound is often linked to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The extended conjugation system in the molecule, which includes the phenyl ring and the carbon-carbon double bond, helps to stabilize the resulting radical, facilitating this process. While the compound is recognized for its antioxidant potential, more research is required to fully understand the specific mechanisms, such as hydrogen atom transfer (HAT) or single electron transfer (SET), by which it scavenges different types of free radicals. smolecule.com

Table 1: Summary of Antioxidant Potential of this compound

Property Observation Source
Free Radical Scavenging Suggested to possess free radical scavenging properties. smolecule.com
Structural Contribution The conjugated system of the molecule is crucial for its potential antioxidant activity.

| Mechanistic Details | Further research is needed to fully elucidate the specific scavenging mechanisms. | smolecule.com |

By neutralizing free radicals, this compound may help reduce oxidative stress in biological systems. smolecule.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects. rsc.orgmdpi.com By scavenging these reactive species, antioxidants can help protect cells and tissues from oxidative damage, which is implicated in various chronic conditions. mdpi.comsymmes.fr The potential of this compound to mitigate oxidative stress is a key area of its research, particularly in contexts like UV-induced skin damage. smolecule.com However, one study noted that under certain conditions, methyl cinnamate (B1238496) could increase cell vulnerability to oxidative stress induced by hydrogen peroxide, indicating the complexity of its effects. researchgate.net

Anti-inflammatory Effects

Cinnamate esters as a class of compounds are of significant interest for their anti-inflammatory properties. Research into specific derivatives has revealed interactions with key inflammatory pathways.

While the broad class of cinnamic acid derivatives has been suggested to have anti-inflammatory activity, specific interactions of this compound with molecular targets like NF-κB are not yet fully detailed. nih.gov However, research on closely related compounds provides insight into potential mechanisms. For example, Methyl 3,4,5-trimethoxycinnamate (B1233958) has been shown to reduce NF-κB DNA binding and luciferase activity. nih.govresearchgate.net This compound mediates its anti-inflammatory effects through the inhibition of NF-κB activity. nih.gov Another related ester, Ethyl-p-methoxycinnamate (EPMC), was found to non-selectively inhibit the activities of cyclooxygenases 1 and 2 (COX-1 and COX-2). mdpi.com These findings on similar molecules suggest that cinnamate esters can interact with critical inflammatory enzymes and transcription factors, though more specific research on this compound is needed.

The inhibition of pro-inflammatory cytokines is a key mechanism of anti-inflammatory agents. Studies on compounds structurally similar to this compound have demonstrated significant effects on cytokine production. For instance, Methyl 3,4,5-trimethoxycinnamate was shown to suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β) in stimulated macrophage cells. nih.govresearchgate.net In a co-culture model of macrophages and adipocytes, this related compound also reduced the release of these cytokines along with Monocyte Chemoattractant Protein-1 (MCP-1) and RANTES. nih.govresearchgate.net Furthermore, Ethyl-p-methoxycinnamate has been shown to exhibit anti-inflammatory potential by inhibiting pro-inflammatory cytokines. researchgate.net These results highlight a common mechanism for cinnamate derivatives, though direct studies quantifying the effect of this compound on specific cytokine profiles are less common.

Table 2: Anti-inflammatory Mechanisms of Related Cinnamate Esters

Compound Molecular Target / Cytokine Observed Effect Source
Methyl 3,4,5-trimethoxycinnamate NF-κB Reduction in DNA binding and luciferase activity. nih.govresearchgate.net
TNF-α, IL-6, IL-1β Suppressed release in stimulated macrophages. nih.govresearchgate.net
Ethyl-p-methoxycinnamate COX-1 and COX-2 Non-selective inhibition. mdpi.com

Antimicrobial Activity

This compound has been investigated for its potential antimicrobial properties, with research suggesting it may be active against certain bacteria and fungi. smolecule.com Cinnamic acid and its derivatives are generally recognized for their antimicrobial activity. researchgate.net

Studies on methyl cinnamate, the parent compound, have provided specific data on its efficacy. For instance, (E)-methyl cinnamate was identified as the most active component in certain plant extracts against various microbes. researchgate.net It has been shown to suppress the growth of bacteria like Bacillus cereus. researchgate.net Research on methyl cinnamate's minimum inhibitory concentration (MIC) against several bacterial strains has been conducted, although its effectiveness can vary. It showed some activity against B. subtilis but was less effective against E. coli, P. aeruginosa, S. aureus, and MRSA at the tested concentrations. cabidigitallibrary.org The addition of other functional groups, such as a nitro group, to the methyl cinnamate structure has been shown to enhance its antibacterial effectiveness. cabidigitallibrary.org Methyl cinnamate has also been proven to have antifungal activity against certain phytopathogenic fungi. researchgate.net

Table 3: Minimum Inhibitory Concentration (MIC) of Methyl Cinnamate Against Various Bacteria

Bacterial Strain Gram Type MIC (mg/mL) Source
Escherichia coli Negative > 4 cabidigitallibrary.org
Pseudomonas aeruginosa Negative > 4 cabidigitallibrary.org
Bacillus subtilis Positive 2 cabidigitallibrary.org
Staphylococcus aureus Positive > 4 cabidigitallibrary.org
MRSA Positive > 4 cabidigitallibrary.org

Note: This data is for the parent compound methyl cinnamate. Further research is needed to determine the specific MIC values for this compound.

Antifungal Efficacy Against Specific Strains (e.g., Candida albicans)

While research into the antifungal properties of this compound is ongoing, studies on its parent compound, 4-methoxycinnamic acid (MCA), provide valuable insights. MCA has demonstrated notable antifungal effects against various fungal species. For instance, it has been shown to inhibit the synthesis of the fungal cell wall and alter the permeability of fungal cell membranes. researchgate.netnih.gov

Although specific data on the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Candida albicans are not extensively documented in the available literature, the known antifungal activity of its parent compound suggests a promising area for further investigation. The esterification of MCA to this compound may influence its bioavailability and efficacy, warranting direct studies on its anti-Candida activity.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial action of cinnamic acid and its derivatives is generally attributed to their ability to disrupt cellular integrity and function. The proposed mechanisms for 4-methoxycinnamic acid, which are likely shared by its methyl ester, include the inhibition of fungal cell wall synthesis and the disruption of cell membrane permeability. researchgate.netnih.gov These actions lead to a loss of essential cellular components and ultimately, cell death. The lipophilic nature of the methoxy (B1213986) group and the cinnamate structure are thought to facilitate its interaction with the lipid-rich fungal cell membrane, contributing to its disruptive effects.

Enzyme Inhibition Studies

This compound has also been investigated for its capacity to inhibit certain enzymes, indicating its potential for therapeutic and research applications.

Acetylcholinesterase and Butyrylcholinesterase Inhibition

A significant area of study for this compound is its role as a cholinesterase inhibitor. Research has demonstrated its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are crucial in the regulation of the neurotransmitter acetylcholine.

One study systematically evaluated the anticholinesterase activity of a series of phenolic acids and their derivatives. The findings indicated that methyl and ethyl esters of these acids were often more potent inhibitors than the corresponding free acids. This suggests that the esterification of 4-methoxycinnamic acid to this compound may enhance its inhibitory activity against these enzymes. The inhibitory activity is also influenced by the number and position of hydroxyl and methoxy groups on the phenol (B47542) ring.

Inhibition of Acetylcholinesterase and Butyrylcholinesterase by this compound

EnzymeIC50 Value (mM)
Acetylcholinesterase (AChE)1.80
Butyrylcholinesterase (BChE)4.10

Other Emerging Biological Activities

Beyond its antimicrobial and enzyme-inhibiting properties, this compound is being explored for other biological activities with practical applications.

Agricultural Applications (e.g., Insect Repellent)

An emerging area of interest for this compound is its potential use in agriculture, particularly as an insect repellent. Research has identified methyl cinnamate as a compound with mosquito-repelling properties. This suggests that this compound, as a derivative, may also possess similar or enhanced insect-repellent capabilities. Its natural origin could make it a favorable alternative to synthetic repellents, aligning with the growing demand for bio-based agricultural solutions. Further research is needed to fully evaluate its efficacy and spectrum of activity against various agricultural pests.

Structure Activity Relationship Sar Studies of Methyl 4 Methoxycinnamate and Its Derivatives

Impact of Methoxy (B1213986) Group on Bioactivity

The presence and position of substituents on the aromatic ring of cinnamic acid derivatives are primary determinants of their biological activity. nih.gov For Methyl 4-methoxycinnamate, the methoxy (-OCH3) group at the para-position (position 4) of the phenyl ring is of particular significance.

Research indicates that the methoxy group generally enhances the bioactivity of cinnamic acid derivatives compared to their non-substituted or hydroxylated counterparts. nih.govmdpi.com Studies have shown that methoxylated phenols exhibit higher oral absorption and greater metabolic stability than their hydroxylated forms. mdpi.com This is because methylation can protect the molecule from extensive metabolic clearance in the intestine and liver. mdpi.com

In the context of specific activities, the methoxy group has been shown to be crucial. For instance, in studies of α-glucosidase inhibition, a key target in managing diabetes, p-methoxycinnamic acid and its ethyl ester were found to be potent inhibitors. The results suggested that the presence of a methoxy group at the para-position is necessary to enhance this inhibitory activity, with the methoxylated version being almost five times more active than the corresponding hydroxy derivative (p-coumaric acid). mdpi.com Furthermore, studies on cytotoxicity and DNA methylation inhibition have identified this compound as having relevant activity, suggesting the methoxy group contributes to these effects. researchgate.net

Role of the Ester Moiety in Biological Effects

The ester moiety is another critical structural feature that modulates the biological profile of this compound. The conversion of the carboxylic acid group of 4-methoxycinnamic acid into a methyl ester significantly alters the compound's physicochemical properties, such as lipophilicity, solubility, and ability to permeate biological membranes. nih.gov

Esterification is a common strategy to increase the lipophilicity of a compound, which can lead to improved bioavailability. nih.gov In SAR studies of hydroxycinnamic acid derivatives for anticancer activity in acute myeloid leukemia (AML) cells, the methyl-esterified carboxyl group was identified as one of the critical structural elements required for synergistic effects with other agents. mdpi.com This highlights that the ester form, rather than the free carboxylic acid, is essential for certain biological interactions.

Furthermore, research on the anti-inflammatory activity of related compounds like Ethyl p-methoxycinnamate has confirmed that the ester functional group plays an important role. ugm.ac.id The esterification of 4-methoxycinnamic acid can lead to derivatives with higher antioxidant activity compared to the free acid form. nih.gov

Comparative Analysis with Analogs (e.g., Methyl 4-hydroxycinnamate, Ethyl 4-methoxycinnamate)

Comparing this compound with its close analogs provides valuable insights into the specific roles of the methoxy and ester groups.

Methyl 4-hydroxycinnamate vs. This compound: The primary difference between these two compounds is the substituent at the para-position of the phenyl ring: a hydroxyl group (-OH) in Methyl 4-hydroxycinnamate versus a methoxy group (-OCH3) in this compound. SAR studies have shown that while both can be active, the nature of this group is critical. For synergistic cytotoxicity in AML cells, the para-hydroxyl group was found to be an essential requirement. mdpi.com In contrast, for α-glucosidase inhibition, the para-methoxy group conferred significantly higher activity than the para-hydroxy group. mdpi.com This demonstrates that the superiority of a methoxy versus a hydroxyl group is context-dependent and specific to the biological target.

Ethyl 4-methoxycinnamate vs. This compound: This comparison isolates the effect of the alkyl chain in the ester moiety. Changing the methyl group to an ethyl group can influence properties like steric hindrance and lipophilicity. Studies on Ethyl p-methoxycinnamate (EPMC) have established its significant anti-inflammatory activity, with research indicating that the ester group is a key contributor to this effect. ugm.ac.id While both methyl and ethyl esters are often biologically active, the optimal length of the alkyl chain can vary depending on the target, influencing how the molecule fits into an enzyme's active site or crosses a cell membrane.

Comparative Bioactivity of this compound and its Analogs
CompoundKey Structural DifferenceObserved Biological Activity/FindingReference
This compound-OCH3 at para-position, Methyl esterShows cytotoxicity and inhibits global DNA methylation. researchgate.net
Methyl 4-hydroxycinnamate-OH at para-position, Methyl esterThe para-hydroxyl group is critical for synergistic cytotoxicity in AML cells. mdpi.com
Ethyl 4-methoxycinnamate-OCH3 at para-position, Ethyl esterExhibits significant anti-inflammatory activity. ugm.ac.id
p-Methoxycinnamic acid ethyl ester-OCH3 at para-position, Ethyl esterPotent competitive inhibitor of α-glucosidase (IC50 = 0.05 ± 0.03 mM). mdpi.com

Derivatization Strategies for Enhanced Bioactivity (e.g., Lipophilization)

To improve the therapeutic and industrial applicability of this compound, various derivatization strategies have been explored. A primary goal of these modifications is to enhance bioactivity by altering the molecule's physicochemical properties, particularly its lipophilicity.

Lipophilization, the process of increasing a compound's affinity for lipids, is a key strategy to improve its absorption, distribution, and ability to penetrate biological membranes. nih.gov For cinnamic acid derivatives, this is often achieved by enzymatic synthesis of long-chain alkyl esters. nih.govmdpi.com For example, the lipase-catalyzed reaction of p-methoxycinnamic acid with long-chain alcohols, such as 2-ethylhexanol, produces octyl methoxycinnamate. mdpi.com These more lipophilic derivatives are valuable as additives in the food and cosmetic industries due to their antioxidant properties and improved solubility in fatty matrices. nih.gov This enzymatic transesterification can be a highly efficient, solvent-free method to produce lipophilic hydroxycinnamates. thegoodscentscompany.com

Another approach involves modifying the phenyl ring or the propenoic acid chain, though esterification remains the most common and effective strategy for tuning the lipophilicity and, consequently, the bioactivity of these compounds.

Derivatization of 4-Methoxycinnamic Acid for Enhanced Lipophilicity
DerivativeModification StrategyPurpose/BenefitReference
Long-chain alkyl esters (e.g., Octyl methoxycinnamate)Enzymatic esterification with long-chain alcohols (e.g., 2-ethylhexanol).Increases lipophilicity for use as an additive in food, feed, and cosmetics. Enhances antioxidant activity in lipid-based systems. nih.govmdpi.com
Lipase-catalyzed transesterificationSolvent-free enzymatic reaction to create various lipophilic esters.Highly efficient preparation of lipophilic derivatives with improved properties. thegoodscentscompany.com

Biosynthetic Pathways and Natural Occurrence

Natural Sources of Methyl 4-methoxycinnamate

This compound, also known as methyl p-methoxycinnamate, is a naturally occurring organic compound found in a variety of plant species. smolecule.com It is the methyl ester of 4-methoxycinnamic acid. nih.gov The compound has been identified in plants such as Gmelina asiatica, Philotheca obovalis, and Scrophularia buergeriana. smolecule.comnih.gov It is a significant component in the rhizomes of Kaempferia galanga, commonly known as aromatic ginger. pherobase.comairitilibrary.comnih.gov Studies on Kaempferia galanga have shown that its essential oil is rich in ethyl p-methoxycinnamate, a closely related ester, which is considered a primary active constituent. nih.govnih.gov this compound is also found in the orchid Lycaste aromatica. pherobase.com

Plant SpeciesCommon NamePlant Part
Kaempferia galangaAromatic GingerRhizome
Gmelina asiatica
Philotheca obovalis
Scrophularia buergeriana
Lycaste aromaticaSweet Scented Lycaste

Postulated Biosynthetic Routes of Related Methoxycinnamic Acids

The biosynthesis of this compound is intrinsically linked to the metabolism of its precursor, 4-methoxycinnamic acid. nih.gov This acid is a derivative of cinnamic acid and belongs to the diverse family of phenylpropanoids, which are organic compounds biosynthesized by plants from the amino acids phenylalanine and tyrosine via the shikimic acid pathway. wikipedia.orgresearchgate.net

The general phenylpropanoid pathway is a major route in the secondary metabolism of plants, responsible for synthesizing a vast array of compounds based on a phenylpropane (C6-C3) skeleton. nih.govtaylorandfrancis.comgenome.jp The pathway begins with the aromatic amino acid L-phenylalanine, an intermediate of the shikimate pathway. nih.govtaylorandfrancis.com

The key initial step is the conversion of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL). wikipedia.orgtaylorandfrancis.com From cinnamic acid, a series of enzymatic reactions, including hydroxylations and methylations, generate a variety of hydroxycinnamic acids. wikipedia.orgnih.gov A crucial intermediate is p-coumaric acid, formed by the hydroxylation of cinnamic acid at the 4-position by the enzyme trans-cinnamate 4-monooxygenase. wikipedia.org

Further enzymatic modifications, such as additional hydroxylations and subsequent methylations, lead to other important phenylpropanoids like caffeic acid, ferulic acid, and sinapic acid. wikipedia.org 4-methoxycinnamic acid is considered an unusual phenylpropanoid, and its carbon skeleton is incorporated as an intact unit into other natural products. nih.gov Its formation involves the methylation of the hydroxyl group of p-coumaric acid.

The final step in the biosynthesis of this compound is the esterification of the carboxyl group of 4-methoxycinnamic acid with methanol (B129727). nih.gov While the specific enzymes responsible for this methylation in planta are not fully elucidated, studies on enzymatic synthesis of related cinnamic acid esters provide insight into the types of enzymes that could be involved.

Lipases are enzymes known to catalyze esterification reactions. For instance, the synthesis of octyl methoxycinnamate from p-methoxycinnamic acid and 2-ethyl hexanol has been successfully carried out using Novozym 435, an immobilized lipase (B570770) B from Candida antarctica. nih.govmdpi.commdpi.com This same enzyme has also been shown to effectively catalyze the transesterification of methyl p-methoxycinnamate with other alcohols. mdpi.com Lipases from Rhizopus oryzae have also been used to synthesize octyl methoxycinnamate. mdpi.commdpi.com These studies demonstrate the efficiency of lipases in catalyzing the esterification of p-methoxycinnamic acid, suggesting that similar enzymes may be responsible for the natural formation of its methyl ester in plants. nih.govmdpi.com

Advanced Analytical and Computational Approaches in Methyl 4 Methoxycinnamate Research

Spectroscopic Techniques for Characterization

Time-Resolved Ion Yield (TR-IY) spectroscopy is a powerful pump-probe technique used to investigate the ultrafast dynamics of molecules in the gas phase. In studies of methyl 4-methoxycinnamate (MMC), TR-IY is employed to measure the lifetime of its electronically excited states. The process involves an initial pump pulse that excites the molecule to a specific state, followed by a time-delayed probe pulse that ionizes it. By monitoring the parent ion signal (MMC+) as a function of the delay time between the pump and probe pulses, a transient can be recorded that reflects the population decay of the excited state.

Research implementing TR-IY has been crucial in determining the lifetime of the first excited singlet state (S₁) of this compound. These experiments have precisely measured the S₁ (1¹ππ*) state lifetime to be approximately 4.5 picoseconds tandfonline.comsmolecule.com. This rapid decay is a key feature of its photoprotective mechanism, allowing for the efficient dissipation of absorbed UV energy.

Transient Electronic Absorption Spectroscopy (TEAS), also known as transient absorption spectroscopy, is a versatile technique for studying the excited-state dynamics of molecules in both solution and gas phases. For this compound, TEAS provides insights into the processes that occur immediately following UV photoexcitation, such as internal conversion and intersystem crossing.

In a typical TEAS experiment on methyl-E-4-methoxycinnamate (E-MMC), a solution of the compound is excited with a UV pump pulse (e.g., at 290 nm in cyclohexane (B81311) or 308 nm in methanol) rsc.org. A broadband white-light pulse then probes the changes in absorption of the sample over a range of wavelengths and time delays tandfonline.com. The resulting transient absorption spectra reveal features corresponding to excited-state absorption, ground-state bleaching, and the formation of any intermediary species or photoproducts rsc.org. Studies on E-MMC have shown that the recovery of the ground state is incomplete within the experimental time window, which suggests the formation of a long-lived intermediate species or a photoproduct, such as the Z-isomer rsc.org. These findings highlight an efficient trans-cis isomerization relaxation mechanism upon excitation tandfonline.com.

TEAS Experimental Parameters for this compound
SolventExcitation Wavelength (λpump)Key ObservationReference
Cyclohexane290 nmIncomplete ground state recovery, suggesting formation of a long-lived species. rsc.org
Methanol (B129727)308 nmIncomplete ground state recovery; significant negative signal below 350 nm. rsc.org

Time-Resolved Photoelectron Spectroscopy (TR-PES) is a sophisticated technique that provides detailed information about the electronic structure and dynamics of excited states. By combining a pump-probe scheme with photoelectron spectroscopy, TR-PES can map the evolution of electronic states in real-time.

For this compound, TR-PES experiments have been instrumental in confirming the lifetime of the initially populated 1¹ππ* excited state. In these experiments, a femtosecond pump pulse excites the molecule, and a subsequent, time-delayed probe pulse ionizes it. The kinetic energy of the ejected photoelectrons is then measured. This kinetic energy distribution provides a "fingerprint" of the electronic state from which the electron was ejected. By tracking changes in the photoelectron spectrum as a function of the pump-probe delay, the decay of one electronic state and the rise of another can be directly observed. Studies using TR-PES have determined the lifetime of the 1¹ππ* state to be approximately 4.5 picoseconds, corroborating the findings from TR-IY spectroscopy tandfonline.comsmolecule.com.

UV-Vis absorption spectroscopy is fundamental for characterizing the primary photophysical property of this compound: its ability to absorb UV radiation. The absorption spectrum reveals the wavelengths at which the molecule is most effective at absorbing light. This compound exhibits a strong, broad absorption band in the UV-B region (280–315 nm), with a maximum absorption wavelength (λmax) reported between 309-311 nm smolecule.comrsc.org. This absorption corresponds to the electronic transition to the S₁ (1¹ππ*) state rsc.org. The solvent can have a minor effect on the absorption maximum, as seen in studies comparing cyclohexane and methanol solutions rsc.org.

Fluorescence emission measurements provide complementary information about the de-excitation pathways. Compounds with high fluorescence quantum yields are generally not effective as sunscreens because they re-emit a significant portion of the absorbed energy as light. Research shows that para-substituted methoxycinnamates, like this compound, have strongly quenched fluorescence researchgate.net. This low fluorescence quantum yield is indicative of efficient non-radiative decay pathways, such as trans-cis isomerization, which allow the molecule to dissipate the absorbed UV energy as heat rather than light researchgate.netnih.gov. The fluorescence lifetime for the closely related 2-ethylhexyl-4-methoxycinnamate is less than 10 picoseconds, which is consistent with an efficient non-radiative decay mechanism rsc.org.

UV-Vis Absorption Data for this compound
SolventAbsorption Maximum (λmax)Absorption RangeReference
General309-311 nm280-320 nm smolecule.com
Cyclohexane~310 nmBroadband in UV-B rsc.org
Methanol~311 nmBroadband in UV-B rsc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. ¹H-NMR provides precise information about the chemical environment of hydrogen atoms in the molecule, confirming its identity and stereochemistry.

The ¹H-NMR spectrum of methyl (E)-4-methoxycinnamate shows distinct signals for each set of protons. The two vinyl hydrogens of the propenoate group appear as doublets with a large coupling constant (J) of approximately 16 Hz, which is characteristic of a trans (E) configuration around the double bond rsc.orgchegg.com. The aromatic protons appear as two doublets in the downfield region, characteristic of a para-substituted benzene ring. The two singlets observed correspond to the protons of the methoxy (B1213986) group on the phenyl ring and the methyl group of the ester functionality chegg.com. ¹H-NMR has also been used to quantify the products of photochemical reactions, demonstrating that E/Z (trans/cis) photoisomerization occurs upon UV irradiation rsc.org.

¹H-NMR Data for Methyl (E)-4-methoxycinnamate in CDCl₃
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
7.64d15.9 / 16.0Vinyl H rsc.orgchegg.com
7.48d8.7Aromatic H chegg.com
6.92d8.7Aromatic H chegg.com
6.33d15.9 / 16.0Vinyl H rsc.orgchegg.com
3.83s--OCH₃ or -COOCH₃ Protons chegg.com
3.79s--OCH₃ or -COOCH₃ Protons chegg.com

Circular Dichroism (CD) spectroscopy is a technique used to study chiral molecules. While this compound itself is not chiral, the 4-methoxycinnamate group can be used as a chromophore by attaching it to a chiral scaffold, such as a sugar molecule. This approach is used in oligosaccharide microanalysis.

In this method, the 4-methoxycinnamate group, which has a strong UV absorption at a maximum of 311 nm, is attached to monosaccharide subunits. The resulting derivatives become "bichromophoric" or "tetrachromophoric" if multiple chromophores are attached. The interaction between these chromophores in the chiral environment of the sugar gives rise to a characteristic CD spectrum. The unique and distinctive spectra produced can be used to identify sugars and their linkage patterns, providing an alternative to traditional methylation analysis.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile compounds within a sample. The process begins in the gas chromatograph (GC), where the sample is vaporized and separated into its components based on their boiling points and interactions with a stationary phase within a capillary column. As each separated component elutes from the column, it enters the mass spectrometer (MS). youtube.comthermofisher.com The mass spectrometer then ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component that acts as a chemical fingerprint. youtube.com

In the analysis of this compound, GC-MS serves as a crucial tool for identity confirmation and purity assessment. The retention time in the gas chromatogram provides initial identification, while the mass spectrum offers definitive structural information. youtube.com Data available in public databases, such as the NIST Mass Spectrometry Data Center, provides reference spectra for comparison. For this compound, the mass spectrum is characterized by specific mass-to-charge (m/z) peaks that are indicative of its molecular structure. nih.gov

Below is a table summarizing key GC-MS data for this compound from the National Institute of Standards and Technology (NIST) library.

ParameterValue
NIST Number 352496
Total Peaks 99
Top Peak (m/z) 161
2nd Highest Peak (m/z) 192
Kovats Retention Index (Semi-standard non-polar column) 1665, 1668, 1692, 1694.6, 1768.1

This data is compiled from the PubChem database entry for this compound. nih.gov

Environmental Fate and Degradation Studies

Photodegradation Pathways in Aquatic Environments

The primary degradation pathway for methyl 4-methoxycinnamate in the aquatic environment is photodegradation, a process driven by sunlight. This process involves the transformation of the molecule through various reactions, significantly influenced by the presence of reactive species in the water. A key initial step in the photodegradation of trans-methyl 4-methoxycinnamate is the efficient isomerization to its cis-isomer upon excitation by UV radiation. tandfonline.com This trans-cis isomerization is a primary relaxation mechanism for the molecule after absorbing light energy. tandfonline.com

Influence of Reactive Oxygen and Chlorine Species

The degradation of cinnamate-based UV filters, such as the closely related 2-ethylhexyl 4-methoxycinnamate (EHMC), is significantly accelerated in the presence of reactive oxygen species (ROS) and reactive chlorine species (RCS). researchgate.netuts.edu.au These reactive species, which are common in natural waters and during water treatment processes, can initiate and participate in a cascade of degradation reactions.

Studies on EHMC, which shares the same core chromophore as this compound, demonstrate that processes involving hydroxyl radicals (a type of ROS) and chlorine lead to a more rapid breakdown of the parent compound. researchgate.netresearchgate.net The presence of hydrogen peroxide (H₂O₂) and UV radiation, a source of hydroxyl radicals, enhances the degradation rate. researchgate.net Similarly, the presence of chlorine, often used for disinfection, results in the formation of chlorinated byproducts. researchgate.net

Identification of Transformation Products

Research on the photodegradation of cinnamates has identified several key transformation products. For octyl methoxycinnamate (OMC), another close analog, major photofragments observed include 4-methoxycinnamic acid and 4-methoxycinnamaldehyde. mdpi.com This suggests that a primary degradation step involves the cleavage of the ester bond.

Further detailed studies on EHMC have provided a more comprehensive picture of the transformation products that can be expected from the degradation of the 4-methoxycinnamate moiety. researchgate.net These include:

4-Methoxybenzaldehyde: Formed through the cleavage of the double bond in the cinnamate (B1238496) structure. researchgate.net

4-Methoxyphenol: Arises from further degradation of the aromatic ring and cleavage of the side chain. researchgate.net

Chloro-substituted derivatives: In the presence of reactive chlorine species, chlorinated transformation products are formed. These can include chlorinated versions of 4-methoxycinnamic acid, 4-methoxybenzaldehyde, and 4-methoxyphenol. researchgate.net

The formation of these products indicates that the photodegradation process is complex, involving multiple reaction pathways that alter the original structure of this compound.

Environmental Monitoring and Occurrence in Water Matrices

The presence of UV filters in aquatic environments is a subject of growing concern. While specific monitoring data for this compound is limited, extensive research on the widely used analog, EHMC, provides valuable insights into the likely environmental occurrence and distribution patterns of this class of compounds. tandfonline.com

Spatio-temporal Trends in Aquatic Systems

Studies on EHMC have documented its presence in various aquatic compartments, including rivers, lakes, and even remote locations like Antarctic snow, indicating its potential for long-range transport. unive.it The concentrations of these compounds can exhibit significant spatial and temporal variability.

In river and lake sediments, concentrations of EHMC have been observed to fluctuate seasonally. publish.csiro.au Higher levels are often detected during the summer months, which is likely attributable to increased recreational activities and the use of sunscreens. publish.csiro.au In contrast, concentrations tend to decrease in the autumn. publish.csiro.au This seasonal pattern highlights the direct link between consumer use and environmental loading.

Long-term monitoring in some regions has shown a decline in the concentrations of EHMC in rivers over time, which may be related to changes in product formulations and regulations. However, the continuous input from wastewater treatment plants remains a significant pathway for these compounds to enter aquatic ecosystems. researchgate.net

Table of Identified Transformation Products of 4-Methoxycinnamate Moiety

Transformation ProductChemical FormulaPrecursor
4-MethoxybenzaldehydeC₈H₈O₂This compound
4-MethoxyphenolC₇H₈O₂This compound
4-Methoxycinnamic acidC₁₀H₁₀O₃This compound
Chloro-substituted derivativesVariableThis compound

Emerging Research Directions and Future Perspectives

Role as a Model Compound for Photoprotection Mechanisms

Methyl 4-methoxycinnamate serves as a crucial model compound for understanding the photoprotection mechanisms of more complex sunscreen agents, such as its widely used counterpart, 2-ethylhexyl-4-methoxycinnamate (EHMC). rsc.org Its simpler structure allows for detailed spectroscopic and theoretical studies to elucidate the fundamental processes that occur after absorbing UV-B radiation. rsc.org

The photoprotective capacity of this compound is rooted in its molecular structure, specifically the conjugated system formed by the phenyl ring, the carbon-carbon double bond, and the carbon-oxygen double bond of the ester group. This system is responsible for absorbing UV-B photons, which excites electrons to higher energy levels. The key to its function lies in the efficient and rapid dissipation of this absorbed energy through non-radiative pathways, preventing it from causing photochemical damage.

Research has shown that upon UV excitation, this compound can undergo several processes:

Trans-cis isomerization: The molecule can switch between its trans and cis isomeric forms, a process that helps dissipate energy. tandfonline.com

Internal Conversion: The excited molecule can decay back to its ground state through a series of steps, releasing energy as heat. tandfonline.comnih.gov Time-resolved spectroscopy studies have investigated these ultrafast processes, revealing complex dynamics that are influenced by the solvent environment. rsc.org

Enhanced Photostability: Studies indicate that this compound exhibits greater photostability compared to EHMC, primarily due to the absence of the reactive ethylhexyl group in its structure.

By studying these mechanisms in this compound, scientists can gain fundamental insights into how to design more effective and stable UV filters. rsc.org

| Methyl Cinnamate (B1238496) | Lacks the methoxy (B1213986) group | The methoxy group in this compound influences the electronic structure and absorption spectrum. |

Potential in Therapeutic Research Beyond UV Protection

The therapeutic potential of cinnamic acid and its derivatives, including this compound, is a rapidly growing area of research. These investigations are uncovering a range of biological activities that extend well beyond its use as a UV filter.

Antimicrobial and Antifungal Activity: Cinnamic acid esters have demonstrated the ability to inhibit the growth of various pathogenic fungi and bacteria. nih.govnih.govresearchgate.netmdpi.com The specific structure of the ester, including the groups on the phenyl ring and the alcohol component, significantly influences its antimicrobial efficacy. nih.gov

Antioxidant and Anti-inflammatory Properties: Research suggests that this compound possesses antioxidant capabilities, which may help protect cells from oxidative stress. Polyphenolic compounds, a class to which cinnamate derivatives are related, are known for their anti-inflammatory effects, which are often linked to their antioxidant and radical scavenging properties. nih.govmdpi.comresearchgate.net Some studies have explored the potential of related compounds to modulate inflammatory cytokine levels. researchgate.net

Enzyme Inhibition: Studies have investigated the ability of phenolic acids and their derivatives to inhibit certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in neurodegenerative disease research. thegoodscentscompany.comnih.gov Other related cinnamic acid derivatives have been studied for their inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.net

Anticancer Research: Derivatives of cinnamic acid have been synthesized and evaluated for their potential as anticancer agents, with some showing inhibitory activity against specific kinases involved in tumor growth. pkusz.edu.cn

Table 2: Summary of Potential Therapeutic Applications

Therapeutic Area Research Finding
Antimicrobial Cinnamic acid esters show inhibitory activity against various plant pathogenic fungi. nih.govnih.gov
Antifungal Derivatives like methyl cinnamate are active against human pathogenic fungi such as Candida albicans. researchgate.netmdpi.com
Anti-inflammatory Related compounds have been shown to manage inflammation through antioxidant and anti-glycation activities. nih.govmdpi.com
Antioxidant The broader class of cinnamate esters is recognized for antioxidant properties. researchgate.net
Enzyme Inhibition Phenolic acid derivatives have been investigated for anticholinesterase activity. thegoodscentscompany.comnih.gov

| Anticancer | Novel synthesized cinnamic acid ester derivatives have shown potential as EGFR and HER-2 kinase inhibitors. pkusz.edu.cn |

Development of Novel Derivatives for Specific Applications

The core structure of this compound provides a versatile scaffold for chemical modification, allowing scientists to synthesize novel derivatives with tailored properties for specific applications. The goal of this research is to enhance desired characteristics like photostability, biological activity, or compatibility with other materials. nih.gov

Structure-activity relationship (SAR) studies are crucial in this field. By systematically altering parts of the molecule—such as the substituents on the phenyl ring or the type of alcohol used to form the ester—researchers can determine how these changes affect the compound's function. nih.gov For example, research has shown that both the substitution pattern on the phenyl ring and the nature of the alkyl group in the ester moiety significantly impact antifungal activity. nih.govnih.gov

Examples of derivative development include:

Lipophilic Derivatives: Synthesizing long-chain esters of p-methoxycinnamic acid to increase bioavailability and effectiveness.

Anticancer Agents: Designing and synthesizing novel cinnamic acid metronidazole (B1676534) ester derivatives to act as potent inhibitors of kinases like EGFR and HER-2. pkusz.edu.cn

Bioactive Lignans (B1203133): Using methyl (E)-3-(2-hydroxyphenyl)propenoate derivatives in oxidative coupling reactions to prepare lignans with lipid peroxidation inhibitory effects. thegoodscentscompany.com

These synthetic efforts highlight the adaptability of the cinnamate framework for creating new molecules with enhanced or entirely new functionalities.

Advanced Materials Science Applications (e.g., UV Stabilizer in Polymers)

The photodegradation of polymers, caused by exposure to UV radiation from sunlight, is a significant issue that leads to discoloration, brittleness, and loss of mechanical properties. specialchem.comamcorplastics.com UV absorbers and stabilizers are additives incorporated into plastics to prevent this degradation and extend the material's lifespan. specialchem.comamcorplastics.com

Compounds like this compound, with their ability to absorb UV light, are prime candidates for this application. guidechem.com They function by absorbing harmful UV radiation and dissipating it as harmless heat, thereby protecting the polymer matrix from the initiation of photo-oxidation reactions. amcorplastics.com

A key challenge in this field is the potential for the UV stabilizer to leach out of the polymer over time, which reduces its long-term effectiveness. arkat-usa.org To address this, researchers are developing polymerizable UV absorbers. These are derivatives of standard UV absorbers, like those based on the cinnamate structure, that have been modified to include a reactive group. arkat-usa.org This allows the stabilizer to be chemically bonded (copolymerized) into the polymer chain during manufacturing. arkat-usa.org This covalent bonding prevents leaching and ensures permanent protection for the polymer. arkat-usa.org

Interdisciplinary Research Integrating Synthesis, Photophysics, and Biology

The study of this compound exemplifies a truly interdisciplinary scientific endeavor, bridging organic synthesis, photophysics, and biology.

Synthesis: Advances in synthetic chemistry, from traditional Fischer esterification to more modern methods like the Heck reaction, provide the foundation for creating this compound and its novel derivatives. prepchem.com These synthetic routes allow for precise control over the molecular structure.

Photophysics: The field of photophysics investigates what happens to the molecule on incredibly short timescales after it absorbs light. ias.ac.in Techniques like time-resolved spectroscopy are used to map the energy dissipation pathways, such as trans-cis isomerization and internal conversion, that make the molecule an effective photoprotector. rsc.orgtandfonline.com Theoretical studies complement these experiments by modeling the excited states and potential energy surfaces to predict the most likely deactivation paths. nih.govacs.org

Biology: The knowledge gained from synthesis and photophysics informs biological research. Understanding the molecule's structure and stability is crucial for investigating its interactions with biological systems, including its potential as an antimicrobial, antioxidant, or anti-inflammatory agent.

The synergy between these fields is critical for future advancements. Synthetic chemists can design and build new molecules based on photophysical predictions to create more stable UV absorbers. In turn, the biological activities discovered for these compounds can inspire the synthesis of new derivatives aimed at specific therapeutic targets. This integrated approach ensures that the full potential of this compound and its related compounds can be explored and harnessed for a wide range of applications.

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 4-methoxycinnamate via continuous-flow Heck reactions?

The continuous-flow Heck reaction using supercritical carbon dioxide (scCO₂) expanded solvents is highly efficient. Key parameters include:

  • Catalyst : 2% Pd/SiO₂ packed in a 100 cm × 1 mm reactor column with Chromosorb (1:3 ratio) .
  • Temperature and Pressure : 155°C and 200 bar, achieving 75–86% conversion over 8 hours .
  • Flow Rates : Total flow rate of 0.12 mL/min (organic phase: 0.1 mL/min; scCO₂: 0.02 mL/min), yielding a residence time of 5.2 minutes .
  • Substrate Ratio : 4-Iodoanisole to methyl acrylate at 1:2 molar ratio with N,N-diisopropylethylamine as a base .
    Post-reaction analysis via GC-MS is critical for monitoring conversion and selectivity .

Q. How does catalyst selection impact synthesis efficiency?

Pd/SiO₂ catalysts are preferred for their stability in continuous-flow systems. The absence of phosphine ligands simplifies purification and reduces catalyst leaching, though this may slightly reduce activity compared to homogeneous systems. Catalyst conditioning (e.g., pre-treatment with scCO₂) is essential to achieve equilibrium conversion, as initial conversions are low (~47% at 145°C) until the catalyst stabilizes .

Q. What analytical techniques are recommended for characterizing this compound?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies conversion rates and identifies isomers using a Phenomenex-ZB5 column (30 m × 0.25 mm × 0.25 μm) .
  • Refractive Index and GC Retention Times : Calibrated against known standards to distinguish between trans (exclusive product) and branched isomers .
  • Residence Time Analysis : Correlates flow rates with reactor efficiency (e.g., 0.12 mL/min flow rate yields 5.2 min residence time) .

Advanced Research Questions

Q. How do temperature and pressure variations influence conversion and selectivity?

  • Temperature Effects : Increasing temperature from 145°C to 165°C raises conversion (47% → 86%) but reduces trans/branched (t/b) isomer selectivity (6:1 → 3:1) due to thermal promotion of branched pathways .
  • Pressure Effects : At 155°C, increasing scCO₂ pressure from 200 bar to 250 bar improves mass transfer but has minimal impact on equilibrium conversion, suggesting kinetic rather than thermodynamic control .
  • Methodological Insight : Use gradient temperature experiments with real-time GC sampling to map selectivity-conversion trade-offs .

Q. What methodologies calculate turnover frequency (TOF) in continuous-flow systems?

TOF is calculated as:

TOF=u˙VxnSnCAT\text{TOF} = \frac{\dot{u}_V \cdot x \cdot n_S}{n_{\text{CAT}}}

where u˙V\dot{u}_V = volumetric flow rate, xx = conversion, nSn_S = initial substrate moles, and nCATn_{\text{CAT}} = catalyst moles. For this compound, TOF values are normalized to reactor size (e.g., 1 mm vs. 3.9 mm columns show identical TOFs, confirming scalability) . Methyl acrylate exhibits ~4× higher TOF than styrene due to enhanced resonance stabilization of intermediates .

Q. How does the alkene substrate’s electronic nature affect reaction outcomes?

  • Methyl Acrylate vs. Styrene : Methyl acrylate’s electron-withdrawing ester group increases electrophilicity, accelerating oxidative addition and yielding exclusive trans-selectivity. Steric hindrance from the methyl group prevents branched isomer formation .
  • Styrene Comparisons : Styrene’s electron-rich aromatic ring slows kinetics (6 hours for 90% conversion vs. 3.5 hours for methyl acrylate) and produces mixed t/b isomers (4:1 at 155°C) .
  • Experimental Design : Compare Hammett substituent constants (σ) of alkenes to predict reactivity trends in Heck cross-couplings .

Q. How do batch and continuous-flow systems differ in efficiency for this compound synthesis?

  • Batch Systems : Limited by slower heat/mass transfer and lower reproducibility. At 145°C and 167 bar, batch reactors achieve ≤60% conversion after 24 hours .
  • Continuous-Flow Advantages : Steady-state operation at 155°C and 200 bar achieves 86% conversion in 8 hours with better selectivity control. Scalability is demonstrated by consistent TOFs across reactor diameters (1–3.9 mm) .
  • Recommendation : Use continuous-flow for high-throughput screening and batch for small-scale mechanistic studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.